molecular formula C9H7ClF3NO2 B6312440 2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene CAS No. 655-69-6

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene

Cat. No.: B6312440
CAS No.: 655-69-6
M. Wt: 253.60 g/mol
InChI Key: PYIKRAVCBCMHFG-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene is an organic compound with the molecular formula C8H6ClF3NO2S It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 2-(2-chloro-1,1,2-trifluoroethylthio) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene typically involves the reaction of 2-nitrothiophenol with 2-chloro-1,1,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

    Reduction: Iron powder, hydrochloric acid.

Major Products Formed

    Oxidation: 2-(2-Chloro-1,1,2-trifluoroethylthio)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-(2-Chloro-1,1,2-trifluoroethylthio)aniline.

Scientific Research Applications

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The trifluoroethylthio group may also play a role in modulating the compound’s activity by influencing its lipophilicity and ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-1,1,2-trifluoroethylthio)aniline: Similar structure but with an amino group instead of a nitro group.

    2-(2-Chloro-1,1,2-trifluoroethylthio)benzoic acid: Contains a carboxylic acid group instead of a nitro group.

    2-(2-Chloro-1,1,2-trifluoroethylthio)phenol: Contains a hydroxyl group instead of a nitro group.

Uniqueness

2-(2-Chloro-1,1,2-trifluoroethylthio)nitrobenzene is unique due to the presence of both a nitro group and a trifluoroethylthio group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-2,2,3-trifluoropropyl)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-8(11)9(12,13)5-6-3-1-2-4-7(6)14(15)16/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIKRAVCBCMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(F)Cl)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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